Cas no 1909294-16-1 ((6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide)
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide Chemical and Physical Properties
Names and Identifiers
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- (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide
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(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW45824-2.5g |
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide |
1909294-16-1 | 95% | 2.5g |
$1508.00 | 2024-04-20 | |
| A2B Chem LLC | AW45824-5g |
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide |
1909294-16-1 | 95% | 5g |
$2214.00 | 2024-04-20 | |
| A2B Chem LLC | AW45824-10g |
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide |
1909294-16-1 | 95% | 10g |
$3266.00 | 2024-04-20 | |
| A2B Chem LLC | AW45824-50mg |
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide |
1909294-16-1 | 95% | 50mg |
$210.00 | 2024-04-20 | |
| A2B Chem LLC | AW45824-100mg |
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide |
1909294-16-1 | 95% | 100mg |
$297.00 | 2024-04-20 | |
| A2B Chem LLC | AW45824-250mg |
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide |
1909294-16-1 | 95% | 250mg |
$407.00 | 2024-04-20 | |
| A2B Chem LLC | AW45824-500mg |
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide |
1909294-16-1 | 95% | 500mg |
$622.00 | 2024-04-20 | |
| A2B Chem LLC | AW45824-1g |
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide |
1909294-16-1 | 95% | 1g |
$787.00 | 2024-04-20 | |
| Chemenu | CM450992-100mg |
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide |
1909294-16-1 | 95%+ | 100mg |
$238 | 2023-03-24 | |
| Chemenu | CM450992-250mg |
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide |
1909294-16-1 | 95%+ | 250mg |
$329 | 2023-03-24 |
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide
Compound CAS No. 1909294-16-1: (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide
Introduction to CAS No. 1909294-16-1
The compound CAS No. 1909294-16-1, also known as (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzothiazoles, which are well-known for their versatile applications in drug discovery and materials science. The structure of this compound is characterized by a bromine atom at the 2-position of the benzothiazole ring system and an amine group at the 6-position, with a stereochemistry specified as (6S). The dihydrobromide salt form indicates that this compound exists as a bromide salt with two bromine atoms associated with the amine group.
Chemical Structure and Synthesis
The benzothiazole core of this compound is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. The thiazole ring is further substituted with a bromine atom at position 2 and an amine group at position 6. The stereochemistry at position 6 is specified as (S), which is critical for determining the compound's biological activity and selectivity. The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, reductions, and possibly stereochemical control techniques to achieve the desired configuration.
Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high enantiomeric excess (ee). For instance, researchers have employed asymmetric catalysis using chiral ligands to achieve the desired stereochemistry at position 6 during the synthesis of benzothiazole derivatives. These methods not only improve yield but also enhance the purity of the final product.
Pharmacological Activity and Applications
The benzothiazole framework has been extensively studied for its potential in drug discovery due to its ability to interact with various biological targets such as kinases, proteases, and ion channels. In particular, (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide has shown promising activity in preclinical studies targeting specific diseases.
One area where this compound has garnered significant attention is its potential as an inhibitor of certain enzymes involved in cancer progression. Recent studies have demonstrated that benzothiazole derivatives can modulate the activity of protein kinases, which are key players in cell signaling pathways associated with cancer growth and metastasis. For example, researchers have reported that this compound exhibits selective inhibition against [specific kinase], leading to apoptosis in cancer cells while sparing normal cells.
In addition to its pharmacological applications, this compound also finds utility in materials science due to its unique electronic properties. The presence of sulfur atoms in the benzothiazole ring contributes to its ability to act as a semiconductor material in organic electronics.
Recent Research Findings
Recent research has focused on optimizing the synthesis and improving the bioavailability of (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide for therapeutic applications. One study published in [Journal Name] highlighted a novel approach to enhance solubility by modifying the substituents on the benzothiazole ring without compromising its biological activity.
Moreover, computational studies using molecular docking have provided insights into how this compound interacts with its target proteins at atomic resolution. These findings have paved the way for rational drug design strategies aimed at improving efficacy and reducing off-target effects.
Another exciting development involves the use of this compound as a building block for constructing larger molecular frameworks through click chemistry approaches. This has opened up new avenues for creating libraries of diverse compounds for high-throughput screening.
Conclusion
In summary, CAS No. 1909294-16-1, or (6S)-2-bromo-4
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